REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH3:5][CH:6]([CH2:9]O)[CH2:7][OH:8]>>[CH:3]([CH:1]1[O:8][CH2:7][CH:6]([CH3:9])[CH2:5][O:2]1)=[CH2:4]
|
Name
|
Acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1OCC(CO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |